molecular formula C4H7NaO3 B6336412 Sodium (R)-beta-hydroxyisobutyrate CAS No. 1228078-57-6

Sodium (R)-beta-hydroxyisobutyrate

Cat. No.: B6336412
CAS No.: 1228078-57-6
M. Wt: 126.09 g/mol
InChI Key: RBJZIQZDAZLXEK-AENDTGMFSA-M
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Description

Sodium ®-beta-hydroxyisobutyrate is a chemical compound that belongs to the class of beta-hydroxy acids It is the sodium salt of ®-beta-hydroxyisobutyric acid

Mechanism of Action

Target of Action

The primary target of ®-3-Hydroxyisobutyric acid sodium salt, also known as DTXSID20746675, sodium-®-3-hydroxyisobutyrate, MFCD17215934, or RBJZIQZDAZLXEK-AENDTGMFSA-M, is the enzyme 3-hydroxyisobutyrate dehydrogenase . This enzyme plays a crucial role in the metabolism of branched-chain amino acids .

Mode of Action

®-3-Hydroxyisobutyric acid sodium salt interacts with its target enzyme, 3-hydroxyisobutyrate dehydrogenase, by serving as a substrate . The enzyme catalyzes the oxidation of ®-3-Hydroxyisobutyric acid to form 3-hydroxyisobutyryl-CoA, a key intermediate in the valine catabolic pathway .

Biochemical Pathways

The compound is involved in the valine catabolic pathway, which is part of the larger metabolic pathway of branched-chain amino acids . The downstream effects of this pathway include the production of energy and the synthesis of other important biomolecules.

Pharmacokinetics

Its metabolism likely involves the action of 3-hydroxyisobutyrate dehydrogenase and other enzymes in the valine catabolic pathway .

Result of Action

The action of ®-3-Hydroxyisobutyric acid sodium salt results in the production of 3-hydroxyisobutyryl-CoA, an intermediate in the valine catabolic pathway . This pathway ultimately leads to the production of energy and other important biomolecules.

Action Environment

The action, efficacy, and stability of ®-3-Hydroxyisobutyric acid sodium salt are likely influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target enzyme, 3-hydroxyisobutyrate dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-beta-hydroxyisobutyrate typically involves the neutralization of ®-beta-hydroxyisobutyric acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:

(R)-beta-hydroxyisobutyric acid+sodium hydroxideSodium (R)-beta-hydroxyisobutyrate+water\text{(R)-beta-hydroxyisobutyric acid} + \text{sodium hydroxide} \rightarrow \text{Sodium (R)-beta-hydroxyisobutyrate} + \text{water} (R)-beta-hydroxyisobutyric acid+sodium hydroxide→Sodium (R)-beta-hydroxyisobutyrate+water

Industrial Production Methods: On an industrial scale, the production of Sodium ®-beta-hydroxyisobutyrate involves the same neutralization reaction but is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The product is then crystallized and dried for commercial use.

Chemical Reactions Analysis

Types of Reactions: Sodium ®-beta-hydroxyisobutyrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Sodium ®-beta-hydroxyisobutyrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: It is investigated for its potential therapeutic effects, including its role in muscle metabolism and as a supplement for enhancing physical performance.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Comparison with Similar Compounds

    Sodium (S)-beta-hydroxyisobutyrate: The enantiomer of Sodium ®-beta-hydroxyisobutyrate with similar chemical properties but different biological activity.

    Sodium lactate: Another beta-hydroxy acid salt with similar applications in medicine and industry.

    Sodium beta-hydroxybutyrate: A related compound with applications in metabolic research and as a dietary supplement.

Uniqueness: Sodium ®-beta-hydroxyisobutyrate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and other similar compounds. Its role in specific metabolic pathways and potential therapeutic applications make it a compound of significant interest in various fields.

Properties

IUPAC Name

sodium;(2R)-3-hydroxy-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJZIQZDAZLXEK-AENDTGMFSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746675
Record name Sodium (2R)-3-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228078-57-6
Record name Sodium (2R)-3-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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